Dabigatran Impurity 13 Dabigatran Impurity 13 N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine is an impurity of Dabigatran Etexilate Mesylate which is a nonpeptide, direct thrombin inhibitor.
Brand Name: Vulcanchem
CAS No.: 1408238-37-8
VCID: VC0194515
InChI: InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43)
SMILES: CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Molecular Formula: C32H36N6O6
Molecular Weight: 600.66

Dabigatran Impurity 13

CAS No.: 1408238-37-8

Cat. No.: VC0194515

Molecular Formula: C32H36N6O6

Molecular Weight: 600.66

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dabigatran Impurity 13 - 1408238-37-8

Specification

CAS No. 1408238-37-8
Molecular Formula C32H36N6O6
Molecular Weight 600.66
IUPAC Name 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Standard InChI InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43)
SMILES CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4

Introduction

Chemical Characteristics and Identification

Structural Properties

ParameterValue
CAS Number255706-13-9
Catalogue NumberD0019.43
Molecular FormulaC14H21N3O2
Molecular Weight263.34

These fundamental properties provide the baseline information necessary for identification and analysis of this specific impurity . The structure suggests a relationship to the parent compound Dabigatran, though with significant structural differences that affect its physicochemical behavior and potential biological activity.

Analytical Detection Methods

The identification and quantification of pharmaceutical impurities, including Dabigatran Impurity 13, typically employs sophisticated analytical techniques. Modern pharmaceutical analysis relies heavily on liquid chromatography coupled with mass spectrometry (LC-MS) for impurity profiling. Research indicates that LC-MS methods have been successfully developed for the analysis of Dabigatran and its impurities, with the ability to characterize up to twenty-two distinct impurities in pharmaceutical samples .

Standard analytical parameters that ensure reliable detection include:

ParameterTypical Value for Impurity Analysis
Flow Rate0.3 ml/min
UV Detection Wavelength225 nm
Resolution>1.5
Tailing Factor<1.5
Correlation Factor (Linearity)≥0.9989

These parameters have demonstrated efficacy in separating and identifying various Dabigatran impurities, though specific validation for Impurity 13 would require dedicated studies .

Pharmaceutical Significance

Regulatory Context

Impurity profiling is a critical component of pharmaceutical quality assurance, directly impacting regulatory approval and patient safety. According to pharmaceutical analysis guidelines, impurity profiling may be described as the comprehensive identification and characterization of all possible types of impurities present in active pharmaceutical ingredients (APIs) and formulated products .

The presence of impurities such as Dabigatran Impurity 13, even in minimal concentrations, may influence the efficacy and safety profiles of pharmaceutical products. This concern underlies the strict regulatory requirements for impurity identification, quantification, and control in pharmaceutical manufacturing . Regulatory thresholds typically require characterization of impurities exceeding 0.10% concentration, in accordance with ICH guidelines and pharmacopeial standards .

Nitrosamine Derivatives

ParameterValue
Catalogue NumberDP01389
Purity≥95%
Item GroupNitrosamines

Nitrosamine impurities have gained significant regulatory attention due to their potential carcinogenicity, making their detection and quantification particularly important in pharmaceutical quality control .

Analytical Considerations

The analysis of N-Nitroso Dabigatran Impurity 13 likely requires specialized analytical methods optimized for nitrosamine detection. While standard LC-MS methods may provide adequate sensitivity, specialized approaches that account for the unique physicochemical properties of nitrosamines might be necessary for comprehensive characterization .

Formation Pathways and Synthesis

Synthetic Control Strategies

Controlling impurity formation during pharmaceutical synthesis requires careful optimization of reaction conditions and purification procedures. For Dabigatran and its impurities, researchers have developed improved synthesis processes using commercially available raw materials to minimize impurity formation .

Key considerations in controlling impurity levels include:

  • Selection of appropriate raw materials

  • Optimization of reaction parameters

  • Implementation of effective purification steps

  • Strict quality control during each manufacturing phase

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